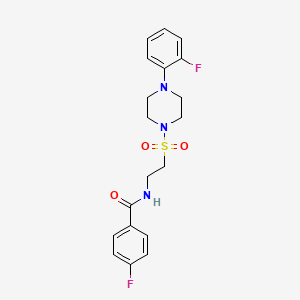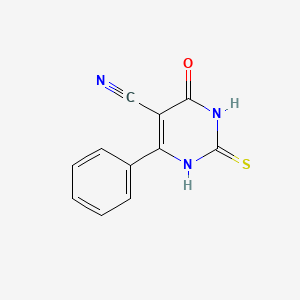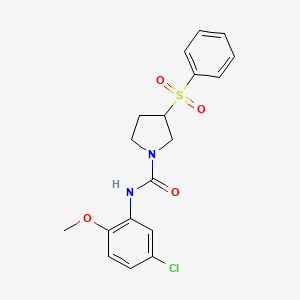
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” contains several functional groups. The “2-(Butylamino)” part suggests the presence of an amine group attached to a butyl group. The “4-(trifluoromethyl)” part indicates a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms. The “1,3-thiazole” is a heterocyclic compound containing a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms. The “5-carboxylic acid” part indicates a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced through a trifluoromethylation reaction . The thiazole ring could be formed through a cyclization reaction . The exact synthetic route would depend on many factors, including the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring would add rigidity to the structure. The electronegative fluorine atoms in the trifluoromethyl group could potentially influence the compound’s reactivity and its interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in reactions involving nucleophilic substitution or condensation . The carboxylic acid group could undergo reactions such as esterification or decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amine and carboxylic acid could increase the compound’s solubility in polar solvents . The trifluoromethyl group could potentially influence the compound’s lipophilicity, which could affect its behavior in biological systems .科学的研究の応用
Synthetic Studies and Peptide Isomerization
One application of thiazole derivatives in scientific research is in synthetic studies related to peptides. For example, research on thiazoline peptides has highlighted the racemization and epimerization of amino acid residues connected to the thiazoline ring, demonstrating the chemical behavior of thiazole derivatives during peptide synthesis (Hirotsu, Shiba, & Kaneko, 1970).
Acid-Responsive Absorption and Emission
Thiazole compounds have been shown to exhibit clear halochromism and halofluorism, changing their absorption and emission properties in response to Brønsted and Lewis acids. This property enables the emission of white light from a single fluorescent dye by adjusting the ratio of dye and a Lewis acid, demonstrating their potential in materials science and optical applications (Yamaguchi, Murai, Guo, Sasamori, & Tokitoh, 2016).
pH Sensing and Fluorescent Chemosensors
Benzothiazole-based luminogens have been developed for highly sensitive physiological pH sensing. These compounds exhibit reversible acid/base-switched emission transitions and are suitable for detecting pH fluctuations in biosamples and neutral water samples, showcasing the utility of thiazole derivatives in biochemical sensing technologies (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).
Photophysical Properties and Organic Electronics
Research into the synthesis and photophysical properties of 5-N-arylamino-4-methylthiazoles has revealed their potential in organic electronics. The introduction of various substituents can induce significant changes in fluorescence, suggesting applications in light-emitting devices and sensors (Murai, Yamaguchi, Hayano, Maruyama, Kawai, Kawakami, & Yashita, 2017).
作用機序
Mode of Action
The mode of action of 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is currently unknown. It’s possible that the trifluoromethyl group plays a role in its interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by This compound Trifluoromethyl-containing compounds are known to be involved in various transformations in the research and development of drugs, agrochemicals, and functional materials .
Safety and Hazards
将来の方向性
The study of this compound could potentially contribute to various areas of research. For example, the development of new synthetic methods could enable the production of this compound and related structures more efficiently . Additionally, if this compound has biological activity, it could be studied as a potential drug .
特性
IUPAC Name |
2-(butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c1-2-3-4-13-8-14-6(9(10,11)12)5(17-8)7(15)16/h2-4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOHIIAYFYGFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620628.png)

![2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2620630.png)


![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620635.png)
![(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2620636.png)

![N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2620640.png)



